N-Boc-N-methyl-aminoethanol
Description
Significance and Role in Advanced Chemical Synthesis
N-Boc-N-methyl-aminoethanol is a critical intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its bifunctional nature allows for sequential and controlled modifications, a crucial aspect in the multi-step synthesis of complex target compounds. Researchers leverage this compound in the preparation of bioactive molecules, including potential drug candidates. chemimpex.com A notable application is its use as a substituent in the synthesis of HJC0416, an orally bioavailable small-molecule inhibitor of the STAT3 protein, which is often overexpressed in cancer cells. innospk.comfishersci.ca This highlights the compound's role in developing innovative anticancer therapies. innospk.com Beyond pharmaceuticals, it is also employed in the development of functional polymers and specialty chemicals. chemimpex.com Its favorable properties, such as solubility in organic solvents and compatibility with various reaction conditions, make it a preferred choice for chemists aiming to streamline their synthetic processes. chemimpex.com
Synonyms and Nomenclature in Academic Literature
In scientific literature and chemical databases, this compound is known by several synonyms. This variety in naming underscores the importance of recognizing its different appellations to effectively search and identify relevant research. The systematic IUPAC name for this compound is tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate. nih.gov
A comprehensive list of its common synonyms is provided in the table below. fishersci.canih.govcymitquimica.com
| Synonym | Source(s) |
| N-Boc-N-methyl-2-aminoethanol | cymitquimica.com |
| tert-Butyl (2-hydroxyethyl)(methyl)carbamate | innospk.comnih.govcymitquimica.com |
| (2-Hydroxyethyl)(methyl)carbamic Acid tert-Butyl Ester | cymitquimica.com |
| N-(tert-Butoxycarbonyl)-N-methylethanolamine | cymitquimica.com |
| N-Boc-N-methylethanolamine | innospk.comnih.govcymitquimica.com |
| N-(tert-Butoxycarbonyl)-N-methylglycinol | cymitquimica.com |
| N-Boc-N-methylglycinol | chemimpex.comcymitquimica.com |
| tert-Butyl N-(2-hydroxyethyl)-N-methylcarbamate | fishersci.ca |
| 2-(N-Boc-N-methylamino)ethanol | innospk.com |
| Boc,Me-Glycinol | fishersci.canih.gov |
| 2-(N-Methyl-N-Boc-amino)ethanol | nih.gov |
| N-Methyl N-Boc-ethanolamine | cymitquimica.com |
Structural Features and Chemical Characteristics Relevant to Research
The utility of this compound in chemical synthesis is intrinsically linked to its distinct structural features. With a molecular formula of C8H17NO3 and a molecular weight of approximately 175.23 g/mol , this compound exists as a clear, light yellow, viscous liquid at room temperature. innospk.comnih.govtcichemicals.com Its structure incorporates a secondary amine that has been "protected" by a tert-butoxycarbonyl (Boc) group, and a primary alcohol (hydroxyl group). This arrangement is key to its role as a versatile building block. chemimpex.com
Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules. wikipedia.org Its primary function is to act as a temporary shield for the amine group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.orgorganic-chemistry.org The Boc group is known for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org
A significant advantage of the Boc group is its susceptibility to removal under acidic conditions. wikipedia.org This "deprotection" can be achieved using strong acids like trifluoroacetic acid or hydrogen chloride, which regenerate the free amine. wikipedia.org This acid-lability allows for the selective unmasking of the amine at a desired stage in a synthetic sequence. wikipedia.orgorganic-chemistry.org The synthesis of this compound itself typically involves the reaction of N-methylethanolamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a common and safe reagent for introducing the Boc group. innospk.com
Versatility for Selective Modification of Amines
The presence of the Boc protecting group on the nitrogen atom of this compound allows chemists to perform selective reactions at the hydroxyl group without interference from the amine. chemimpex.com The hydroxyl group can undergo a variety of transformations, such as oxidation to form aldehydes or carboxylic acids, or conversion into ethers and esters. Once the desired modifications at the hydroxyl end of the molecule are complete, the Boc group can be removed to reveal the N-methylamino group, which can then participate in further reactions. wikipedia.org
This ability to selectively functionalize one part of the molecule while the other remains inert is a powerful strategy in organic synthesis. chemimpex.com It enables the construction of complex molecular architectures with a high degree of control, which is essential for the synthesis of pharmaceuticals and other high-value chemicals. chemimpex.com While some highly electron-deficient nitrogen centers, such as those in Boc-carbamates, may not react under certain conditions, the general principle of selective deprotection and subsequent reaction is a widely used and effective strategy. chemrxiv.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57561-39-4 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc N Methyl Aminoethanol
Established Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-methyl-aminoethanol, a significant intermediate in pharmaceutical and chemical synthesis, is primarily achieved through the protection of the secondary amine in N-methylethanolamine. innospk.comchemimpex.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its easy removal under acidic conditions. derpharmachemica.com
Reaction of N-methylethanolamine with Di-tert-butyl Dicarbonate (B1257347) (Boc anhydride)
The most common and direct method for synthesizing this compound is the reaction of N-methylethanolamine with di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). innospk.com This reaction introduces the Boc protecting group onto the nitrogen atom.
A typical procedure involves dissolving N-methylethanolamine in an aqueous solution and gradually adding a base, such as sodium carbonate. prepchem.com A solution of di-tert-butyl dicarbonate in an organic solvent like dioxane is then added to the mixture. prepchem.com The reaction is generally stirred for several hours at room temperature to ensure completion. prepchem.com The final product, an oil, is isolated through extraction with a solvent like methylene (B1212753) chloride, followed by washing and concentration under reduced pressure. prepchem.com This method is a standard approach for Boc protection and is crucial for preparing the molecule for subsequent synthetic steps in more complex syntheses. innospk.com
| Reactant 1 | Reactant 2 | Base | Solvent System | Reaction Time & Temp. | Product |
| 2-Methylaminoethanol | Di-tert-butyl dicarbonate | Sodium Carbonate | Dioxane / Water | 15 hours at ~20°C | 2-(N-Methyl-N-tert-butoxycarbonylamino)ethanol |
Data sourced from a specific synthesis procedure. prepchem.com
Catalyst-Free N-tert-Butyloxycarbonylation of Amines
In a move towards more environmentally benign processes, catalyst-free methods for the N-tert-butyloxycarbonylation of amines have been developed. organic-chemistry.orgnih.gov A notable approach involves using water as the reaction medium. organic-chemistry.orgnih.gov This method has proven to be highly chemoselective, meaning it selectively protects the amine group without reacting with other functional groups present in the molecule. organic-chemistry.org
For amino alcohols like N-methylethanolamine, this catalyst-free process in water allows for the formation of the N-Boc derivative without side products such as oxazolidinones, which can sometimes form in other conditions. organic-chemistry.orgnih.gov The unique properties of water can enhance both reactivity and selectivity, making this a valuable "green chemistry" approach that often simplifies product isolation and purification. organic-chemistry.org
Use of Catalysts and Additives in N-Boc Protection
To improve reaction efficiency, various catalysts and additives can be employed for the N-Boc protection of amines. These can range from Lewis acids to organic bases and advanced heterogeneous catalysts, each offering specific advantages in terms of reaction speed, conditions, and selectivity. semanticscholar.orgscirp.orgwordpress.com
Lewis acids are effective catalysts for the tert-butoxycarbonylation of amines. semanticscholar.org They function by activating the carbonyl group of the Boc anhydride, which increases its electrophilicity and facilitates the nucleophilic attack by the amine. A variety of Lewis acids have been reported for this transformation, including yttria-zirconia, zirconium tetrachloride (ZrCl₄), zinc chloride (ZnCl₂), and lithium perchlorate (B79767) (LiClO₄). semanticscholar.orgresearchgate.net
A key advantage of this method is its high chemoselectivity. In the case of amino alcohols, the amine group, being more nucleophilic than the hydroxyl group, reacts preferentially to give the N-Boc protected product in high yields. semanticscholar.org For instance, a yttria-zirconia-based catalyst has demonstrated excellent results for the N-Boc protection of 2-aminoethanol, a close structural analog of N-methylethanolamine. semanticscholar.org
Organic bases are commonly used as additives in Boc protection reactions. wordpress.com Bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) act as proton scavengers. chemrxiv.org In the reaction mechanism, after the amine attacks the Boc anhydride, the resulting intermediate is positively charged. The organic base then abstracts a proton from this intermediate, yielding the neutral N-Boc product and the protonated base salt.
A typical protocol involves dissolving the amine in a solvent mixture, such as water and methanol (B129727), and adding triethylamine, followed by the slow addition of Boc anhydride. wordpress.com These reactions can be run under mild conditions and generally result in high yields of the desired product. wordpress.com
The use of heterogeneous solid catalysts represents a significant advancement in green and sustainable chemistry for N-Boc protection. derpharmachemica.comscirp.orgscispace.com These catalysts are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), which offers considerable advantages, including simple recovery by filtration, potential for recycling and reuse, and often milder reaction conditions. scispace.com
Several types of heterogeneous catalysts have been successfully employed:
Ion-Exchange Resins: Amberlite-IR 120, an acidic resin, has been shown to be an efficient heterogeneous catalyst for N-Boc protection, allowing for rapid reactions at room temperature. derpharmachemica.com
Mesoporous Materials: Materials like SBA-15, which have a large surface area, can be used as catalysts for Boc protection in solvent-free conditions. bohrium.com
Nanocatalysts: Nano-γ-Fe₂O₃ has been demonstrated as an efficient, reusable, and environmentally friendly catalyst for the N-tert-butoxycarbonylation of a wide range of amines in water at room temperature. scirp.org
These solid catalysts contribute to cleaner reaction profiles and operational simplicity, making them attractive for both laboratory-scale synthesis and industrial applications. scispace.com
| Catalyst Type | Specific Example(s) | Solvent | Key Findings / Advantages |
| Lewis Acid | Yttria-Zirconia, ZrCl₄ | Acetonitrile (B52724), others | Activates Boc anhydride; high chemoselectivity for amines over alcohols. semanticscholar.orgresearchgate.net |
| Organic Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Water/Methanol, DCM | Acts as a proton scavenger; mild conditions and high yields. wordpress.comchemrxiv.org |
| Heterogeneous Solid Acid | Amberlite-IR 120, SBA-15, Nano-γ-Fe₂O₃ | Solvent-free or Water | Easily recovered by filtration, reusable, environmentally friendly. derpharmachemica.comscirp.orgbohrium.com |
Green Chemistry Approaches (e.g., Glycerol (B35011) as Solvent)
The pursuit of environmentally benign synthetic routes has led to the exploration of green solvents for the N-tert-butyloxycarbonylation of amines. Glycerol has emerged as a promising medium for this transformation due to its non-toxic, biodegradable, and recyclable nature. rsc.orgresearchgate.net A catalyst-free protocol for the chemoselective N-Boc protection of a wide array of amines has been successfully developed using glycerol as the solvent at room temperature. researchgate.netresearchgate.net This method is noted for its operational simplicity, rapid reaction times, and the absence of common side products such as isocyanates, ureas, N,N-di-t-Boc derivatives, and oxazolidinones. researchgate.net
While specific data on the synthesis of this compound in glycerol is not extensively detailed in the provided results, the successful application of this method to various aliphatic, aromatic, and heteroaromatic amines suggests its potential applicability. researchgate.netresearchgate.net The functional group tolerance of this protocol is a significant advantage, and the recyclability of glycerol for up to four cycles without a considerable drop in product yield has been demonstrated. researchgate.net
Table 1: Catalyst-Free N-Boc Protection of Amines in Glycerol
| Amine Substrate | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Aniline | 10 | 96 | researchgate.net |
| Benzylamine | 5 | 98 | researchgate.net |
| n-Butylamine | 5 | 97 | researchgate.net |
| Pyrrolidine | 8 | 95 | researchgate.net |
Methodological Advancements and Efficiency
Advancements in the synthesis of this compound have been driven by the need for high efficiency and purity, particularly for its use in pharmaceutical applications. chemimpex.com The standard synthesis involves the reaction of N-methylethanolamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. researchgate.net
High Yield and Purity Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Purity levels of ≥98% are often required for its use as a pharmaceutical intermediate. researchgate.net Research has shown that solvent choice and the use of catalysts can significantly impact the reaction's efficiency. For instance, solvent-free conditions or the use of heterogeneous catalysts like Amberlite-IR 120 can lead to excellent yields (95-99%) in very short reaction times (1-3 minutes). derpharmachemica.com The use of such catalysts also simplifies the work-up procedure, as the catalyst can be easily removed by filtration. derpharmachemica.com
Furthermore, one-pot procedures that combine reductive amination with N-Boc protection have been developed to streamline the synthesis of N-Boc protected secondary amines, offering high yields of 90-92%.
Table 2: Optimization of N-Boc Protection of Amines
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aniline | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 1 min | 99 | derpharmachemica.com |
| Various Amines | (Boc)₂O, Water, Methanol, Triethylamine, 55°C, 16h | 90-97 | wordpress.com |
| Aromatic Aldehydes and Aliphatic Amines | Tandem Reductive Amination/N-Boc Protection | 90-92 |
Scalability and Industrial Production Insights
The scalability of the synthesis of this compound is a key consideration for industrial production. researchgate.net Methodologies that are efficient, cost-effective, and environmentally friendly are highly desirable. The use of solvent-free conditions or recyclable catalysts like Amberlite-IR 120 and yttria-zirconia-based Lewis acids are particularly advantageous for large-scale production as they minimize waste and simplify purification processes. derpharmachemica.comsemanticscholar.org
Continuous flow chemistry is another approach that offers significant advantages for industrial synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org While specific reports on the continuous flow synthesis of this compound are not detailed, the successful application of this technology to the deprotection of N-Boc protected amines suggests its feasibility for the protection step as well. acs.org Manufacturers have optimized processes to achieve high yields and purity, often packaging the final product in large quantities like 25 kg drums. researchgate.net
Comparison with Synthesis of Related Boc-Protected Amino Alcohols
The synthesis of this compound, a secondary amino alcohol, presents different challenges and considerations compared to the synthesis of its primary amine counterpart, N-Boc-ethanolamine. The reactivity of the amine is a key factor. Primary amines are generally more nucleophilic and react faster with Boc anhydride than secondary amines.
In the case of N-Boc-ethanolamine, the primary amino group is readily protected. However, for this compound, the secondary amine's reduced reactivity may require more forcing conditions or longer reaction times. A significant side reaction to consider, especially with primary amino alcohols like ethanolamine (B43304), is the formation of cyclic oxazolidinone derivatives. However, catalyst-free N-tert-butyloxycarbonylation in water has been shown to chemoselectively produce the N-t-Boc derivative of amino alcohols without forming oxazolidinones. organic-chemistry.org
A novel method for the synthesis of mono-N-alkylated ethanolamine derivatives starts with N-Boc-ethanolamine, where the hydroxyl group is first functionalized, followed by deprotection of the Boc group and subsequent N-alkylation. This multi-step approach can be a strategic way to synthesize compounds like this compound, avoiding the direct and sometimes less efficient Boc protection of the secondary amine.
Table 3: Comparison of Synthesis Aspects for Boc-Protected Amino Alcohols
| Feature | This compound (Secondary) | N-Boc-ethanolamine (Primary) | Reference |
|---|---|---|---|
| Amine Reactivity | Less reactive, may require longer reaction times or catalysts. | More reactive, generally faster reaction. | |
| Potential Side Reactions | Less prone to cyclization. | Potential for oxazolidinone formation. | organic-chemistry.org |
| Alternative Synthetic Strategy | Can be synthesized from N-Boc-ethanolamine via N-alkylation. | Direct protection of the primary amine is generally efficient. |
Reactivity and Chemical Transformations of N Boc N Methyl Aminoethanol
Reactions Involving the Boc-Protected Amine Moiety
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions. acsgcipr.org This allows for the selective deprotection and subsequent functionalization of the amine.
N-Deprotection Strategies
The removal of the Boc group, known as deprotection, is a critical step to liberate the free amine for further reactions. Several methods have been developed for the N-deprotection of Boc-protected amines, with acidic conditions and microwave-assisted methods being particularly common.
Strong acids are frequently employed for the removal of the Boc protecting group. wikipedia.org Reagents such as hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are effective for this transformation. wikipedia.orgsemanticscholar.org
The cleavage of the Boc group under acidic conditions proceeds through the formation of a tert-butyl cation and carbon dioxide. semanticscholar.org The choice of acid and solvent can influence the reaction's efficiency and selectivity.
Hydrochloric Acid (HCl): A solution of 4N HCl in dioxane is an efficient reagent for Boc deprotection, often achieving complete removal of the protecting group within a few hours at room temperature. commonorganicchemistry.com For instance, treating a Boc-protected amino compound with 4N HCl in dioxane can yield the corresponding amine hydrochloride salt. Solvent-free methods using HCl gas generated ex situ have also been developed, offering a green alternative with quantitative yields of the hydrochloride salt. rsc.org
Trifluoroacetic Acid (TFA): TFA, often used in a solution with dichloromethane (B109758) (DCM), is another powerful reagent for Boc deprotection. commonorganicchemistry.comacs.org Reactions are typically fast, often completing within a couple of hours at room temperature. commonorganicchemistry.com However, the high acidity of TFA may necessitate a neutralization step to avoid unwanted side reactions with acid-sensitive functional groups.
| Reagent | Conditions | Observations |
| HCl | 4N in dioxane, room temperature | Efficient deprotection, formation of hydrochloride salt. |
| TFA | In dichloromethane (DCM), room temperature | Fast reaction, may require subsequent neutralization. commonorganicchemistry.com |
| HCl (gas) | Solvent-free, ex situ generation | Quantitative yield of hydrochloride salt, environmentally friendly. rsc.org |
Microwave irradiation has emerged as a valuable tool to accelerate organic reactions, including the deprotection of Boc-protected amines. researchgate.net This method often leads to significantly shorter reaction times compared to conventional heating. biotage.co.jp For instance, microwave-assisted deprotection of secondary Boc-protected amines using potassium phosphate (B84403) monohydrate (K₃PO₄·H₂O) in methanol (B129727) has been reported as a simple and efficient method under mild basic conditions. researchgate.net The use of solid-supported sulfonic acids in conjunction with microwave heating also provides a rapid and efficient deprotection method, with the added benefit of a catch-and-release purification mechanism. biotage.co.jp
Selective N-Alkylation and Functionalization
Once the amine is deprotected, or even while the Boc group is still attached, selective functionalization can be achieved.
A novel method for the synthesis of N-monoalkylated ethanolamine (B43304) derivatives involves the deprotonation of the N-H proton of a Boc-protected amine using a strong base, such as sodium hydride. Subsequent addition of an alkylating agent, like methyl iodide, leads to the formation of the N-mono-alkylated product. This approach effectively prevents the formation of the N,N-dialkylated by-product, which is a common issue in traditional N-alkylation methods. The use of electrogenerated acetonitrile (B52724) anion has also been shown to be effective for the alkylation of N-Boc protected aminopyridines under mild conditions. nih.govresearchgate.net
Formation of N-trideuteromethyl Labeled Amines
The tert-butoxycarbonyl (Boc) group on N-Boc-N-methyl-aminoethanol is not merely a protecting group; it can function as a precursor to a methyl group. A magnesium-catalyzed reduction has been developed that converts N-Boc protected amines into N-methyl amines. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This transformation can be adapted for isotopic labeling, specifically for the synthesis of N-trideuteromethyl (N-CD₃) labeled compounds, which are valuable tools in pharmaceutical and mechanistic studies. organic-chemistry.orgresearchgate.netnih.gov
The reaction utilizes a magnesium catalyst, such as dibutylmagnesium (B73119) (MgBu₂), and a deuterated boron reagent like pinacolborane-d₁ (DBpin) as the deuterium (B1214612) source. organic-chemistry.org This method allows for the direct conversion of the N-Boc group into an N-CD₃ group with quantitative deuterium incorporation. organic-chemistry.org The process is notable for its mild conditions and serves as a sustainable alternative to traditional methylation methods that often employ hazardous reagents. organic-chemistry.org This strategy effectively makes the N-Boc group a masked N-trideuteromethyl precursor. organic-chemistry.org
Reactions Involving the Hydroxyl Group
The primary hydroxyl group of this compound is a key site for a variety of chemical transformations, enabling its use as a versatile scaffold in the synthesis of more complex molecules.
Esterification and Etherification
The hydroxyl moiety of this compound can readily undergo esterification and etherification reactions. These transformations are standard methods for modifying the alcohol functionality.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). For the related compound N-Boc-ethanolamine, a notable protocol involves esterification with benzoic acid, which proceeds in excellent yield. This type of reaction is typically carried out in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or the Mitsunobu reaction. The Mitsunobu reaction, which uses reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), allows for the introduction of a wide range of groups via nucleophilic substitution on the alcohol.
Oxidation to Aldehydes (e.g., N-Boc-(ethylamino)acetaldehyde synthesis)
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde. A common and effective method for this transformation is the Swern oxidation. tcichemicals.comadichemistry.com This procedure uses dimethyl sulfoxide (B87167) (DMSO) activated by an agent like oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (Hünig's base). tcichemicals.comadichemistry.com
The synthesis of the related compound N-Boc-(ethylamino)acetaldehyde from 2-(N-Tert-butyloxycarbonyl-N-ethyl)aminoethanol provides a clear example of this process. The reaction is performed by slowly adding a solution of the alcohol to the pre-formed Swern reagent in dichloromethane (CH₂Cl₂) at -78 °C. After a period of stirring, triethylamine is added to complete the reaction. The resulting aldehyde is often used directly in the next synthetic step without extensive purification due to its potential instability.
An alternative to the classical Swern oxidation uses 2,4,6-trichloro nih.govorganic-chemistry.orgrsc.org-triazine (TCT, or cyanuric chloride) to activate DMSO. organic-chemistry.org This method can be performed at a slightly higher temperature (-30 °C) and avoids some of the more toxic and sensitive reagents of the traditional protocol. organic-chemistry.org However, it has been noted that N-Boc protected amino alcohols may undergo partial deprotection under these conditions. organic-chemistry.org
| Oxidation Method | Activating Agent | Solvent | Base | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Swern Oxidation | Oxalyl Chloride / DMSO | Dichloromethane (CH₂Cl₂) | Triethylamine (TEA) | -78 | tcichemicals.com |
| TCT/DMSO Oxidation | Cyanuric Chloride (TCT) / DMSO | Tetrahydrofuran (THF) | Triethylamine (TEA) | -30 | organic-chemistry.org |
O-Arylation Reactions
The direct formation of a C-O bond between the hydroxyl group of this compound and an aromatic ring (O-arylation) is a powerful method for synthesizing aryloxyamine structures, which are significant pharmacophores. rsc.orgresearchgate.net This transformation is typically achieved using transition metal catalysis, with copper and nickel being the most prominent systems. nih.govrsc.org
Copper-Catalyzed O-Arylation: The Ullmann condensation, a classical copper-catalyzed reaction, has been improved for the O-arylation of 1,2-amino alcohols. mit.edu Modern protocols can use substoichiometric amounts of a copper(I) or copper(II) salt, such as copper acetate, often in the presence of a ligand. rsc.orgrsc.org Studies using triarylbismuth reagents have shown that the O-arylation of N-Boc-protected 1,2-aminoalcohols proceeds under mild conditions and tolerates a good range of functional groups. rsc.orgrsc.org The amino group in the substrate has been observed to have a dramatic accelerating effect on the arylation process compared to simple alcohols. rsc.org
Nickel-Catalyzed O-Arylation: More recently, nickel catalysis has emerged as a powerful and sustainable method for C-O bond formation, particularly with less reactive (hetero)aryl chlorides. nih.govresearchgate.net Research has led to the development of specific nickel precatalysts, such as those employing DalPhos ligands, that are highly effective for the O-arylation of N-Boc protected primary, secondary, and even tertiary amino alcohols. researchgate.netresearchgate.net These reactions are typically run at elevated temperatures in solvents like toluene (B28343) with a strong base such as sodium tert-butoxide (NaOtBu). researchgate.net
| Catalyst System | Aryl Source | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ / Pyridine | Triarylbismuth | Pyridine | Dichloromethane | Mild conditions, good functional group tolerance. | rsc.org |
| Ni-DalPhos Precatalyst | (Hetero)aryl Chlorides | NaOtBu | Toluene | Effective for challenging aryl chlorides; broad scope. | researchgate.net |
Chemo- and Regioselectivity in Reactions
The presence of two distinct functional groups in this compound makes chemo- and regioselectivity a critical consideration in its reactions. The outcome of a reaction often depends on selectively targeting either the hydroxyl group or the nitrogen atom of the carbamate (B1207046).
Factors Influencing Selectivity in Nucleophilic Additions
The selective reaction at one of the two potential nucleophilic centers (oxygen or nitrogen) is governed by a combination of electronic, steric, and reaction-condition-dependent factors. numberanalytics.comlibretexts.org
Electronic Effects: The lone pair on the nitrogen atom is part of a carbamate group. Due to resonance with the adjacent carbonyl, its nucleophilicity is significantly diminished compared to a free amine. The hydroxyl group's oxygen is generally considered a "harder" and less nucleophilic center than a free amine but can be more nucleophilic than the Boc-protected nitrogen. In reactions like N-Boc protection of amino alcohols, the amine is inherently more nucleophilic and reacts selectively over the hydroxyl group. chemicalforums.comresearchgate.net
Steric Factors: The tert-butyl group of the Boc protectorate creates significant steric hindrance around the nitrogen atom. numberanalytics.com This steric bulk can direct incoming reagents to the less hindered primary hydroxyl group. Conversely, if the hydroxyl group is the site of attack, its accessibility makes it a favorable target for many reagents.
Reaction Conditions and Catalysis: The choice of reagents, solvent, and catalyst plays a decisive role in directing selectivity.
Base: Deprotonation of the hydroxyl group with a suitable base generates an alkoxide, a much stronger nucleophile, thereby promoting O-alkylation or O-arylation.
Catalysts: In transition-metal-catalyzed arylations, the choice of metal and ligand is paramount. Different catalyst systems can be designed to favor either N-arylation or O-arylation of amino alcohols. nih.govrsc.org DFT studies on nickel-catalyzed arylations suggest that for selective O-arylation, factors like a smaller distortion of the substrate and catalyst, and stronger non-covalent interactions between the substrate and catalyst are crucial. rsc.org
Solvent: The polarity of the solvent can influence nucleophilicity. Polar aprotic solvents can enhance the reactivity of anionic nucleophiles, which could be relevant if the hydroxyl group is deprotonated. numberanalytics.comlibretexts.org
Prevention of Side Product Formation (e.g., N,N-dialkylated products, oxazolidinones)
In the synthesis and subsequent reactions of this compound, the formation of undesirable side products, such as N,N-dialkylated compounds and oxazolidinones, can diminish the yield and purity of the desired product. Strategic control of reaction conditions and reagent selection is crucial to mitigate these side reactions.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of this compound plays a pivotal role in preventing the formation of N,N-dialkylated products. chemrxiv.org Overalkylation is a common issue in the alkylation of primary and secondary amines, where the initial product is more nucleophilic than the starting amine, leading to further reaction. By protecting the secondary amine, the Boc group effectively prevents this unwanted second alkylation. chemrxiv.orgnih.gov Research into the synthesis of N-monoalkylated ethanolamine derivatives highlights that using an N-Boc protected starting material successfully avoids the formation of N,N-dialkylated by-products which are common in traditional alkylation methods. chemrxiv.org
Another significant side reaction involving N-Boc protected amino alcohols is the intramolecular cyclization to form oxazolidinones. researchgate.netuv.es This transformation can occur under various conditions, particularly when the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. The carbonyl oxygen of the Boc group can act as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form a five-membered ring, the oxazolidinone. researchgate.net
The formation of oxazolidinones can proceed with either retention or inversion of configuration at the carbinol center, depending on the reaction mechanism. uv.es Direct intramolecular transesterification under basic conditions can lead to retention of configuration. uv.es Conversely, an SN2-type intramolecular displacement of a leaving group by the Boc carbonyl oxygen results in an inversion of configuration. researchgate.net
Several strategies have been developed to prevent the formation of oxazolidinones during reactions with N-Boc amino alcohols. The choice of solvent and catalyst system is critical. For instance, performing N-Boc protection of amino alcohols using di-tert-butyl dicarbonate (B1257347) in specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or even water has been shown to yield the desired N-Boc derivative without the formation of oxazolidinone side products. researchgate.netorganic-chemistry.org Similarly, certain catalyst-free protocols or those using specific organocatalysts have demonstrated high chemoselectivity, avoiding oxazolidinone formation. researchgate.netresearchgate.net
The following table summarizes key findings from research on preventing these side products in related N-Boc protected compounds.
| Reaction Type | Starting Material Context | Conditions/Reagents to Prevent Side Products | Observed Outcome | Reference(s) |
| N-Alkylation | N-Boc-ethanolamine | Deprotonation of the Boc-protected amine followed by sequential addition of an alkylating agent. | Successfully avoided the formation of N,N-dialkylated by-product. | chemrxiv.org |
| Direct Reductive Amination | Aldehydes and primary amines | One-pot tandem reaction with (Boc)₂O and sodium triacetoxyborohydride (B8407120) (STAB). | Eliminates overalkylation that leads to tertiary amine by-products. | nih.gov |
| N-Boc Protection | α-Amino alcohols | Use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and catalyst with (Boc)₂O. | Afforded N-Boc derivatives without oxazolidinone formation. | researchgate.netorganic-chemistry.org |
| N-Boc Protection | Amino alcohols | Catalyst-free reaction in glycerol (B35011) or water at room temperature. | N-tert-butyloxycarbonylation occurred without oxazolidinone as a side product. | researchgate.netresearchgate.net |
| Mesylation/Cyclization | N-Boc-β-aminoalcohols | Treatment with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C. | Leads to intramolecular SN2 displacement to form oxazolidinone with inversion of configuration (this is a method of formation, but understanding it helps in its prevention by avoiding these conditions when cyclization is not desired). | researchgate.net |
By carefully selecting protective group strategies and controlling reaction parameters such as solvent, temperature, and catalysts, the formation of N,N-dialkylated products and oxazolidinones can be effectively suppressed in reactions involving this compound and related structures.
Applications of N Boc N Methyl Aminoethanol As a Synthetic Intermediate
Pharmaceutical Development and Medicinal Chemistry
N-Boc-N-methyl-aminoethanol plays a significant role as a key intermediate in the development of various pharmaceutical compounds. innospk.comchemimpex.com Its unique structure allows for the selective modification of amines, which is a crucial step in the synthesis of complex molecules in medicinal chemistry. chemimpex.com The presence of the Boc protecting group is central to its utility, as it prevents unwanted side reactions at the nitrogen atom while allowing chemists to perform reactions on the hydroxyl group. innospk.com The Boc group can be easily removed under mild acidic conditions, revealing the secondary amine for subsequent synthetic transformations. chemrxiv.org This strategic functionality makes the compound a preferred choice for chemists aiming to streamline synthetic processes for creating new drug candidates. chemimpex.com
The application of this compound extends across multiple therapeutic areas, where it serves as a fundamental component in the construction of novel bioactive molecules. innospk.comchemimpex.com
One of the most prominent applications of this compound is in the field of oncology. It is a crucial reagent used in the synthesis of HJC0416, an orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). innospk.comcymitquimica.comamericanchemicalsuppliers.com The STAT3 protein is frequently overexpressed in various cancer cells, and its inhibition is considered a promising strategy for developing anticancer therapies. innospk.com The incorporation of the this compound moiety is a key step in the construction of HJC0416 and other STAT3 inhibitors. innospk.comfishersci.nofishersci.ca
Table 1: Application in Anticancer Agent Synthesis
| Anticancer Target | Example Compound | Role of this compound | References |
| STAT3 (Signal Transducer and Activator of Transcription 3) | HJC0416 | Serves as a key substituent and synthetic intermediate. | innospk.comcymitquimica.comamericanchemicalsuppliers.comfishersci.nofishersci.ca |
| STAT3 Inhibitors | Various small molecules | Used as a building block in the synthesis of potent, orally active STAT3 inhibitors for cancers like breast and pancreatic cancer. | innospk.comgoogle.com |
This compound is a relevant building block in the synthesis of N-methylated peptides and peptidomimetics. N-methylation—the addition of a methyl group to a peptide's backbone—is a critical strategy for enhancing the therapeutic properties of peptides. enamine.net This modification can increase resistance to degradation by peptidases, improve lipophilicity, and enhance bioavailability. enamine.netnih.gov The Boc group is a cornerstone of modern peptide synthesis, valued for its stability and straightforward removal, which allows for the sequential and controlled addition of amino acid residues. The synthesis of N-methylated peptides often employs Boc-protected building blocks to construct the modified peptide chain. enamine.netnih.gov The structure of this compound provides a scaffold that can be incorporated into non-peptidic molecules that mimic the structure and function of natural peptides (peptidomimetics), a key strategy in modern drug discovery.
Beyond oncology, this compound and structurally similar compounds are utilized as intermediates in the synthesis of molecules for other therapeutic applications, including local anesthetics and agents targeting the central nervous system. chemimpex.com Patent literature describes the synthesis of multibinding compounds that act as inhibitors of voltage-gated sodium channels, a mechanism central to local anesthesia. google.com These syntheses can involve intermediates structurally related to this compound. google.com Its versatility also makes it a valuable intermediate for pharmaceuticals targeting central nervous system disorders. chemimpex.com
This compound is employed in the development of advanced drug delivery systems and in bioconjugation chemistry. chemimpex.com Bioconjugation involves linking a bioactive molecule, such as a drug, to another molecule, like a polymer or an antibody, to improve its delivery and efficacy. chemimpex.com
The bifunctional nature of this compound, with its protected amine and reactive hydroxyl group, makes it an ideal linker molecule. These two distinct functional groups can be sequentially modified to connect different molecular components, such as attaching a drug to a targeting agent. It is also used in polymer chemistry to create functional polymers that can be applied in drug delivery and tissue engineering. chemimpex.com For example, the Boc-protected amine can be deprotected after the polymer has been formed, revealing a reactive site for attaching drug molecules. mdpi.com
The chemical properties of this compound make it a useful component in prodrug design, a strategy used to improve the bioavailability and efficacy of drug candidates. innospk.com A prodrug is an inactive or less active compound that is converted into an active drug within the body. The carbamate (B1207046) functional group, which is central to the structure of this compound, is frequently used in prodrugs to enhance stability against premature metabolism. acs.orgnih.gov
Table 2: Summary of Pharmaceutical Applications
| Application Area | Specific Use | Role of this compound | References |
| Bioactive Compound Synthesis | Anticancer Agents (STAT3 Inhibitors) | Building block for compounds like HJC0416. | innospk.comcymitquimica.comamericanchemicalsuppliers.com |
| N-Methylated Peptides | Source of N-methylated, Boc-protected fragments. | enamine.netnih.gov | |
| Local Anesthetics | Intermediate for related structures that inhibit Na+ channels. | chemimpex.comgoogle.com | |
| Drug Delivery & Bioconjugation | Linker Molecule | Connects drugs to targeting agents or polymers. | chemimpex.com |
| Functional Polymers | Used in the synthesis of polymers for drug delivery. | chemimpex.com | |
| Prodrug Design | Stability and Bioavailability | Forms stable carbamate linkages in prodrugs; enhances solubility. | innospk.combiointerfaceresearch.comnih.gov |
Synthesis of Bioactive Compounds and Drug Candidates
Agrochemical Synthesis
This compound is a key intermediate in the synthesis of modern agrochemicals. chemimpex.com The presence of the Boc protecting group enhances the compound's stability and modulates its reactivity, making it an ideal precursor for developing complex bioactive molecules for the agricultural sector. chemimpex.comchemimpex.com Researchers utilize this compound's ability to undergo a variety of chemical transformations to prepare potential agrochemical agents. chemimpex.com Its favorable properties, including solubility in common organic solvents and compatibility with diverse reaction conditions, allow chemists to streamline synthetic workflows, improving efficiency and yield in the research and development of new crop protection compounds. chemimpex.com
Polymer Chemistry and Materials Science
The unique bifunctional nature of this compound and its analogs makes them valuable in the fields of polymer chemistry and materials science. chemimpex.comchemimpex.com These compounds serve as building blocks for creating advanced functional polymers with tailored properties. chemimpex.com The general strategy involves incorporating the amino alcohol into a polymer backbone, often through reactions involving the hydroxyl group. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose the primary or secondary amine. This post-polymerization modification allows for the introduction of specific functionalities along the polymer chain, which can be used to tune the material's properties (such as charge or solubility) or to attach other molecules like drugs or targeting ligands.
In the biomedical field, this compound is employed in the development of functional polymers specifically designed for applications like drug delivery and tissue engineering. chemimpex.com The Boc protection strategy is a cornerstone of polypeptide synthesis, which is used to create biodegradable and biocompatible drug delivery systems. nih.gov For instance, Boc-protected amino groups are essential in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce well-defined polypeptides. nih.govmdpi.com
This methodology allows for the creation of amphiphilic block copolymers that can self-assemble into nanoparticles, encapsulating therapeutic agents for controlled release. mdpi.com Similarly, in solid-phase peptide synthesis, Boc-protected amino acids are used to build up peptide sequences that can be conjugated to polymer backbones, forming advanced drug delivery vectors. nih.gov The ability to deprotect the amine after polymerization is crucial for creating systems that can interact with biological targets or respond to specific physiological stimuli. mdpi.com
Specialty Chemicals Production
In the broader chemical industry, this compound is recognized as a crucial intermediate for the production of fine and specialty chemicals. innospk.com Its utility stems from a combination of favorable chemical properties. The compound is stable under a range of conditions yet possesses two distinct functional groups—the protected amine and the reactive alcohol—that can be addressed sequentially in a synthetic route. chemimpex.com
Its good solubility in organic solvents and compatibility with many reaction types make it a preferred choice for chemists aiming to construct complex molecular architectures efficiently. chemimpex.com The synthesis of the compound itself involves the reaction of N-methylethanolamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a process that provides a stable, functionalized molecule ready for use in multi-step syntheses. innospk.com This allows for the streamlined production of high-value specialty chemicals. innospk.comchemimpex.com
Stereoselective Synthesis
While this compound is an achiral molecule, it and structurally related N-Boc protected amino alcohols are pivotal in the field of stereoselective synthesis. This branch of chemistry is concerned with controlling the three-dimensional arrangement of atoms in a molecule, which is critical in fields like pharmaceuticals where different stereoisomers can have vastly different biological activities. tcichemicals.com
N-Boc protected amino alcohols are frequently used as chiral building blocks or as precursors to chiral auxiliaries. scielo.br A common strategy in asymmetric synthesis is to start with a molecule from the "chiral pool," such as a naturally occurring amino acid. tcichemicals.com These chiral starting materials are often protected with a Boc group before being elaborated into more complex structures. scielo.brnih.gov
For example, chiral N-Boc-protected 1,2-amino alcohols can be synthesized in high yield from readily available L-amino acids. scielo.br These building blocks can then be used in diastereoselective reactions where the existing stereocenter directs the formation of new ones. In some cases, the amino alcohol moiety itself, once incorporated into a molecule, acts as a chiral auxiliary, guiding the stereochemical outcome of a subsequent reaction before being cleaved or modified. scielo.brnih.gov
N-Boc protected intermediates are central to many modern enantioselective methodologies where a chiral catalyst, rather than a stoichiometric auxiliary, controls the stereochemical outcome. nih.govrsc.org These advanced catalytic methods enable the synthesis of single-enantiomer products from achiral or racemic starting materials.
Several powerful enantioselective transformations rely on N-Boc protected substrates:
Synthesis of Enantiopure β-Amino Acids : Safe and efficient methods have been developed to synthesize enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids, avoiding hazardous traditional reagents. rsc.org These β-amino acids are valuable components of peptidomimetics and other biologically active compounds. rsc.org
Copper-Catalyzed N-Alkylation : Chiral copper catalysts have been shown to effect the enantioselective synthesis of α-aminoboronic acid derivatives by coupling carbamates with racemic α-chloroboronate esters. nih.gov This demonstrates a catalytic method for creating a stereocenter adjacent to a Boc-protected nitrogen atom. nih.gov
Iridium-Catalyzed Asymmetric Allylation : Advanced methods for the synthesis of chiral vicinal diamines utilize the iridium-catalyzed asymmetric umpolung allylation of imines, which can be derived from N-protected amino aldehydes. acs.org
Enantioselective C-H Amination : A multi-catalytic system involving iridium and copper has been developed for the regio- and enantioselective radical β-C-H amination of alcohols. nih.gov This strategy allows for the direct synthesis of chiral β-amino alcohols, bypassing the need for chiral pool precursors. nih.gov
Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 57561-39-4 |
| tert-butyl (2-hydroxyethyl)(methyl)carbamate | 57561-39-4 |
| N-methylethanolamine | 109-83-1 |
| di-tert-butyl dicarbonate (Boc anhydride) | 24424-99-5 |
| N-Boc-β³-amino acid methyl esters | Not applicable (class of compounds) |
| α-aminoboronic acid | Not applicable (class of compounds) |
Mechanistic and Computational Studies
Investigation of Reaction Mechanisms
Understanding the precise steps through which chemical transformations occur is fundamental to optimizing reaction conditions and achieving desired products. For N-Boc-N-methyl-aminoethanol, mechanistic studies focus on how the interplay between the Boc-protected amine and the hydroxyl group dictates its chemical behavior.
The tert-butoxycarbonyl (Boc) group is not merely an inert shield but an active participant that can dictate the course of a reaction. Its primary role is to act as a temporary protecting group, decreasing the nucleophilicity of the amine to allow for selective reactions at other functional groups, such as the hydroxyl moiety in this compound. organic-chemistry.org This strategy is essential for preventing unwanted side reactions, a common challenge in the functionalization of bifunctional molecules. chemrxiv.org
A key feature of the Boc group is its stability under most nucleophilic and basic conditions, while being easily removable with mild acid. organic-chemistry.orgresearchgate.net This allows for an "orthogonal" protection strategy, where different protecting groups that are removed under different conditions can be used in the same molecule, enabling complex, multi-step syntheses. organic-chemistry.org
The Boc group can also directly influence reaction pathways and stereochemistry. For instance, in the conversion of N-Boc-1,2-aminoalcohol derivatives into oxazolidinones, the carbonyl oxygen of the Boc group itself can act as an intramolecular nucleophile, attacking the carbon bearing the leaving group. uv.es This participation leads to specific stereochemical outcomes. In other cases, the steric bulk of the Boc group can direct reagents to attack the less hindered face of a molecule, thereby controlling selectivity. Studies on N-Boc-ethanolamine, a closely related compound, demonstrate that its use as a starting material allows for selective mono-N-alkylation, effectively preventing the formation of N,N-dialkylated by-products that are common in the direct alkylation of ethanolamine (B43304). chemrxiv.org This control is a direct consequence of the Boc group occupying one of the positions on the nitrogen atom.
Catalysis plays a pivotal role in both the introduction (protection) and selective removal (deprotection) of the Boc group, as well as in the subsequent functionalization of the molecule. The synthesis of this compound itself typically involves the reaction of N-methylethanolamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a process that can be accelerated by various catalysts. innospk.com
Catalysis in Protection: Lewis acids are commonly employed to catalyze the N-tert-butoxycarbonylation of amines. The mechanism involves the coordination of the Lewis acid (e.g., FeCl₃, ZrCl₄) to a carbonyl oxygen of Boc₂O. csic.esresearchgate.net This coordination enhances the electrophilicity of the anhydride (B1165640), making it more susceptible to nucleophilic attack by the amine. Heterogeneous catalysts, such as yttria-zirconia or sulfonic acid-functionalized silica (B1680970), offer the advantage of easy recovery and recycling, aligning with the principles of green chemistry. researchgate.net Organocatalysts, including guanidine (B92328) hydrochloride and ionic liquids, have also been shown to be effective. organic-chemistry.orgresearchgate.net Their mechanism is thought to involve the activation of Boc₂O through hydrogen bonding, again increasing its electrophilicity. organic-chemistry.org
Catalysis in Deprotection and Functionalization: While strong acids like trifluoroacetic acid (TFA) are standard for Boc removal, catalytic methods offer milder and more selective alternatives. Iron(III) salts have been identified as efficient and sustainable catalysts for the selective deprotection of N-Boc groups, even in the presence of other acid-sensitive groups. csic.es The proposed mechanism involves coordination of the iron catalyst to the carbonyl oxygen of the Boc group, facilitating its cleavage. csic.es In the realm of functionalization, chiral scandium-bipyridine complexes have been used to catalyze the enantioselective ring-opening of meso-epoxides with nucleophiles to furnish Boc-protected 1,2-amino alcohols. researchgate.net
| Process | Catalyst System | Proposed Mechanistic Role | Reference |
|---|---|---|---|
| Protection | FeCl₃ | Lewis acid activation of Boc₂O carbonyl group. | csic.es |
| Protection | Yttria-Zirconia | Heterogeneous Lewis acid catalyst, activates Boc₂O. | |
| Protection | 1-Alkyl-3-methylimidazolium Ionic Liquids | Activation of Boc₂O via hydrogen bond formation. | organic-chemistry.org |
| Protection | Guanidine Hydrochloride | Organocatalyst that activates the amine or Boc₂O. | researchgate.net |
| Deprotection | FeCl₃ | Lewis acid coordination to Boc carbonyl facilitates cleavage. | csic.es |
| Functionalization | Chiral Scandium Bipyridine Complex | Lewis acid activation of epoxide for enantioselective ring-opening. | researchgate.net |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental studies, offering molecular-level explanations for observed reactivity and selectivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study compounds like this compound to understand reaction mechanisms, conformational preferences, and spectroscopic properties.
For example, DFT calculations at the B3LYP/Def2-SVP level were performed to rationalize the high efficiency of iron(III) chloride in catalyzing selective N-Boc deprotection. csic.es The calculations compared how different metal chlorides (FeCl₃, InCl₃, CuCl₂, etc.) coordinate to a model N-Boc-N-sulfonyl amine. The results showed that the most stable structure involved the chelation of the iron metal by both the carbonyl and sulfonyl groups, a conformation that facilitates the subsequent cleavage of the Boc group. csic.es
In another study on the conversion of N-Boc derivatives of 1,2-aminoalcohols into oxazolidinones, DFT calculations were used to support a proposed competition between two different mechanisms: an intramolecular Sₙ2 process and a double Sₙ2 process. uv.es By calculating the energy profiles of the different reaction pathways, the researchers could explain the observed stereochemical outcomes for different starting materials. uv.es
This compound serves as a key building block in the synthesis of more complex molecules for pharmaceutical applications. innospk.comchemimpex.com Molecular modeling and simulations are crucial in this context to predict how the final drug molecule will behave. The carbamate (B1207046) linkage of the Boc group is a significant structural feature. acs.org It is related to an amide but has distinct properties, including a lower rotational barrier around the C-N bond. acs.org
This results in the existence of syn and anti rotamers, and the energy difference between these conformations can be very small. acs.orgnih.gov Molecular modeling can predict the preferred conformation and the flexibility of the carbamate linker, which is critical for how a drug binds to its biological target. nih.gov For example, concentration-dependent NMR studies, supported by modeling, have shown that N-Boc-amino acids can form aggregates through hydrogen bonding, which influences the syn-anti rotamer equilibrium. nih.gov Understanding these non-covalent interactions and conformational preferences is essential for structure-activity relationship (SAR) studies in drug design.
Computational models are instrumental in predicting the reactivity of different sites within a molecule and the selectivity of a reaction. This predictive power allows chemists to design more efficient synthetic strategies, minimizing trial-and-error experimentation.
For instance, in studies involving the ring-opening of aziridinium (B1262131) ions formed from N-Boc protected β-amino alcohols, theoretical calculations were used to determine the relative energies of the transition states leading to different regioisomers. rsc.org The calculations showed a significant energy difference (around 5 kcal/mol) favoring the formation of one isomer over the other, which was consistent with the experimentally observed product distribution. rsc.org This demonstrates how computational chemistry can successfully predict the outcome of a regioselective reaction. Similarly, the prediction of stereoselectivity in the formation of oxazolidinones from N-Boc amino alcohols was achieved by comparing the calculated energy barriers of the competing mechanistic pathways. uv.es
Analytical Techniques in Research on N Boc N Methyl Aminoethanol and Its Derivatives
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, FTIR)
Spectroscopic methods are indispensable for the structural elucidation of N-Boc-N-methyl-aminoethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. For instance, the nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet at approximately 1.4 ppm. The N-methyl group protons would also produce a singlet, while the methylene (B1212753) (-CH₂-) groups adjacent to the nitrogen and oxygen atoms would show up as multiplets. The chemical shifts and coupling patterns of these signals provide definitive structural confirmation. In related Boc-protected amino alcohols, the Boc methyl protons are consistently observed around 1.44-1.45 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum offers complementary information. Key signals would include those for the quaternary carbon and the carbonyl carbon of the Boc group, typically found around 80 ppm and 153 ppm, respectively. researchgate.net The carbons of the N-methyl and the ethanolamine (B43304) backbone would also have distinct chemical shifts.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Boc (-C(CH₃)₃) | ~1.45 | Singlet | 9H |
| N-CH₃ | ~2.8-3.0 | Singlet | 3H |
| N-CH₂- | ~3.2-3.4 | Triplet | 2H |
| -CH₂-OH | ~3.6-3.8 | Triplet | 2H |
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Boc (-C (CH₃)₃) | ~80 |
| Boc (-C(CH₃ )₃) | ~28 |
| Boc (-C =O) | ~156 |
| N-C H₃ | ~35-40 |
| N-C H₂- | ~50-55 |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₈H₁₇NO₃, with a corresponding molecular weight of 175.2 g/mol . chemimpex.com In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the Boc group or parts of the ethanolamine chain, providing further structural evidence.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. researchgate.net The FTIR spectrum of this compound would be characterized by several key absorption bands:
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.net
Strong C-H stretching vibrations in the 3000-2850 cm⁻¹ range from the methyl and methylene groups.
A very strong and characteristic absorption band around 1690-1710 cm⁻¹ due to the C=O (carbonyl) stretching of the Boc protecting group. researchgate.net
C-N stretching vibrations in the 1250-1020 cm⁻¹ region.
C-O stretching of the alcohol group, typically appearing in the 1050 cm⁻¹ region.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound, with reported purities often exceeding 99%. chemimpex.com For the analysis of amines and their derivatives, reversed-phase HPLC is common.
Stationary Phase: A C18 column is frequently used. researchgate.net
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The gradient or isocratic elution conditions can be optimized for the best separation. For separating mixtures of amines, additives to the mobile phase, such as n-propylamine, can be used to minimize peak tailing and improve selectivity. nih.gov
Detection: A UV detector is suitable if the compound or its derivatives have a chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. bre.com While ethanolamines can be challenging to analyze by GC due to their polarity and potential for peak tailing, appropriate derivatization or specialized columns can overcome these issues. phenomenex.com
Column: A polar capillary column is generally preferred for the analysis of amines to achieve good separation and peak shape.
Derivatization: To improve volatility and reduce tailing, the hydroxyl group of this compound can be derivatized, for example, by silylation.
Detection: A Flame Ionization Detector (FID) provides a robust and sensitive response for organic compounds. For more definitive identification, a mass spectrometer can be used as the detector (GC-MS), which allows for the simultaneous separation and identification of components in a mixture. google.com
Thin-Layer Chromatography (TLC) is a simple and rapid technique often used for monitoring reaction progress and for preliminary purity assessment. nih.gov A silica (B1680970) gel plate is typically used as the stationary phase, with a solvent system like ethyl acetate/hexane as the mobile phase. The spots can be visualized using a suitable staining agent, such as potassium permanganate (B83412) or ninhydrin (B49086) if the Boc group has been removed.
Advanced Analytical Methods for Reaction Monitoring
Monitoring the progress of chemical reactions is crucial for optimizing reaction conditions and maximizing yield. Several advanced analytical methods can be applied to reactions involving this compound.
Quantitative NMR (qNMR) can be used for the in-situ monitoring of reactions. acs.org By adding a known amount of an internal standard to the reaction mixture, the concentration of reactants, intermediates, and products can be determined over time by acquiring ¹H NMR spectra at regular intervals. This technique provides real-time kinetic data without the need for sample workup. acs.org
In-situ FTIR Spectroscopy allows for the continuous monitoring of functional group changes within a reaction mixture. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the FTIR spectrum of the reacting mixture can be recorded in real-time. researchgate.net For example, in a reaction where the hydroxyl group of this compound is being modified, the disappearance of the O-H stretching band and the appearance of new bands corresponding to the product can be tracked.
LC-MS and GC-MS are powerful tools for reaction monitoring, providing detailed information about the composition of the reaction mixture at different time points. google.com Small aliquots of the reaction mixture can be withdrawn, quenched, and analyzed to identify and quantify the starting materials, intermediates, products, and any byproducts formed. This information is invaluable for understanding reaction mechanisms and identifying potential issues.
Future Research Directions and Emerging Applications
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The conventional synthesis of N-Boc-N-methyl-aminoethanol typically involves the reaction of N-methylethanolamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). innospk.com While effective, current research is focused on developing more efficient and sustainable synthetic methodologies.
One promising area of research is the use of reusable heterogeneous solid acid nanocatalysts. researchgate.net These catalysts offer several advantages, including simplicity, easy workup, chemoselectivity, short reaction times, and excellent yields under solvent-free conditions at ambient temperatures. researchgate.net The ability to recover and reuse the catalyst for multiple reaction cycles significantly improves the economic and environmental viability of the process. researchgate.net Furthermore, research into catalyst-free and solvent-free conditions for Boc protection of amines is gaining traction, offering a green and eco-friendly route to N-Boc protected compounds. researchgate.net
Microwave-assisted organic synthesis represents another avenue for enhancing efficiency. A novel one-pot, one-step microwave-assisted cyclization-methylation reaction of amino alcohols has been developed, which could be adapted for the synthesis of this compound derivatives. nih.gov This method is significantly faster than traditional protocols and provides high yields and purity. nih.gov
The development of new reagents and protocols for the N-tert-butyloxycarbonylation of amines is also an active area of investigation. researchgate.net These advancements aim to overcome the limitations of existing methods, such as the use of hazardous reagents or harsh reaction conditions. nih.gov
Exploration of New Chemical Transformations and Derivatizations
The bifunctional nature of this compound allows for a wide range of chemical transformations and derivatizations, opening up possibilities for the synthesis of novel and complex molecules.
The hydroxyl group is a key site for various transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates themselves. Esterification and etherification of the hydroxyl group are common strategies to introduce diverse functionalities. For instance, a protocol for the esterification of the hydroxyl group in the related N-Boc-ethanolamine has been reported to proceed in excellent yield. chemrxiv.org The Mitsunobu reaction offers a powerful method for the direct nucleophilic substitution of the hydroxyl group with inversion of configuration, allowing for the introduction of a wide array of nucleophiles.
The carbamate (B1207046) moiety also presents opportunities for chemical modification. Lewis acids can activate the carbonyl group of the carbamate, making it more susceptible to nucleophilic attack. This principle can be exploited to achieve various transformations.
Furthermore, the entire this compound molecule can serve as a precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. Its protected amino group and reactive hydroxyl group allow for a variety of synthetic manipulations to construct different nitrogen-containing ring systems.
Expanded Applications in Drug Discovery and Development
This compound and its derivatives are increasingly recognized for their potential in drug discovery and development. innospk.comchemimpex.com The Boc protecting group is crucial in modern peptide synthesis and the synthesis of peptidomimetics due to its stability and ease of removal under mild acidic conditions. nih.gov
A significant application of this compound is as a substituent in the synthesis of anticancer agents. innospk.comfishersci.atfishersci.cafishersci.com It is a key component in the creation of HJC0416, an orally bioavailable small molecule inhibitor of the STAT3 protein, which is often overexpressed in cancer cells. innospk.com The incorporation of the this compound moiety can enhance the bioavailability and efficacy of drug candidates. innospk.com
Beyond oncology, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals for other therapeutic areas, including central nervous system disorders. chemimpex.com The ability to selectively functionalize the molecule allows for the creation of "drug-like" scaffolds that mimic the structures of natural products, a key strategy in modern drug discovery. The carbamate functionality itself is a common structural element in many approved therapeutic agents, valued for its chemical stability and ability to permeate cell membranes. nih.gov
Development of this compound Based Advanced Materials
The unique properties of this compound make it a valuable building block for the creation of functional polymers and advanced materials. chemimpex.com Its bifunctionality allows for its incorporation into polymer chains to introduce specific properties.
After polymerization, the Boc group can be removed to reveal primary or secondary amine groups along the polymer backbone. These newly exposed amine functionalities can then be used to modify the material's properties, such as solubility and charge, or to attach other molecules. This strategy is particularly useful in the development of materials for:
Drug delivery: The amine groups can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer, creating sophisticated drug delivery systems. chemimpex.com
Tissue engineering: The ability to tailor the surface properties of materials is crucial for controlling cell adhesion and proliferation in tissue engineering scaffolds. chemimpex.com
Coatings and Adhesives: The reactive amine groups can participate in cross-linking reactions to form durable and functional coatings and adhesives.
The use of N-Boc-protected amino alcohols in bioconjugation is another emerging area. chemimpex.com They can act as linkers to connect biomolecules to other entities, creating targeted therapies and diagnostic tools. chemimpex.com The distinct reactivity of the protected amine and the hydroxyl group allows for sequential functionalization, providing precise control over the final conjugate structure.
Q & A
Q. What protocols ensure reproducibility in CO₂ absorption studies with this compound?
- Answer :
- Solution Preparation : Use degassed, deionized water to prevent bicarbonate contamination.
- Gas Flow Rates : Maintain CO₂ flow at 50–100 mL/min to avoid kinetic limitations.
- Post-Experiment Analysis : Centrifuge samples to remove precipitated carbamate before NMR analysis.
These steps, adapted from , minimize experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
